2,6-Dichloro-3-fluorobenzodifluoride
Description
2,6-Dichloro-3-fluorobenzodifluoride is an organic compound with the molecular formula C7H3Cl2F3. It is a derivative of benzene, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJQZFXYEIIALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-3-fluorobenzodifluoride typically involves the chlorination and fluorination of benzene derivatives. One common method starts with 2,6-dichloro-3-fluoroacetophenone as the starting material. The synthetic route involves the following steps:
Ammonolysis: The chlorinated product is then treated with ammonia gas in an organic solvent to produce 2,6-dichloro-3-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The overall yield of the industrial process can reach up to 77% .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzodifluoride finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzodifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the activation of the aromatic ring and the subsequent substitution of chlorine or fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-fluoroacetophenone
- 2,6-Dichloro-3-fluorobenzonitrile
- 2,6-Dichloro-3-fluorophenol
Uniqueness
2,6-Dichloro-3-fluorobenzodifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it valuable for specific applications in organic synthesis and industrial processes .
Biological Activity
2,6-Dichloro-3-fluorobenzodifluoride (CAS Number: 290835-85-7) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential applications based on recent research findings.
Chemical Structure:
- Molecular Formula: C7H3Cl2F
- Molecular Weight: 195.00 g/mol
The synthesis of this compound typically involves halogenation reactions where fluorine and chlorine atoms are introduced to the benzene ring. These halogen substituents significantly influence the compound's reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study: Induction of Apoptosis in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The results indicated that at concentrations above 50 μM, significant apoptosis was observed.
Applications in Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance the biological activity of resultant compounds.
Table 2: Pharmaceutical Applications
| Compound Name | Application Area |
|---|---|
| Gemifloxacin | Antibiotic |
| Crizotinib | Anticancer agent |
| Various Fluoroquinolones | Broad-spectrum antibiotics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
